Nitrobenzylidene vs. Benzylidene and Methylthiobenzylidene: Antibacterial MIC Comparison in a Pyridine-Triazole-3-Thione-Hydrazone Series
In a structurally analogous pyridine-1,2,4-triazole-3-thione-hydrazone series, the 2-nitrobenzylidene-substituted derivative (compound 10) demonstrated potent antibacterial activity with MIC = 3.9 µg/mL against Mycobacterium luteum, equivalent to the most active compounds in the series (benzylidene 8, pyridinylmethylene 16, and 4-methylthiobenzylidene 21) [1]. This establishes that the nitrobenzylidene pharmacophore—present as the 3-nitro isomer in the target compound—is capable of delivering high-level antibacterial potency in a triazole-3-thione-hydrazone scaffold. The unsubstituted benzylidene derivative (7) showed exceptional antifungal activity (MIC = 0.9 µg/mL against Candida tenuis), while 2-nitrobenzylidene substitution shifted the activity profile toward antibacterial rather than antifungal dominance, demonstrating that nitro substitution modulates microbial selectivity within the same scaffold [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. luteum (antibacterial) |
|---|---|
| Target Compound Data | Compound 10 (2-nitrobenzylidene analog): MIC = 3.9 µg/mL [1] |
| Comparator Or Baseline | Compound 8 (benzylidene): MIC = 3.9 µg/mL; Compound 21 (4-methylthiobenzylidene): MIC = 3.9 µg/mL; Compound 7 (benzylidene, non-chloro): MIC = 0.9 µg/mL against C. tenuis (antifungal) [1] |
| Quantified Difference | Equipotent antibacterial activity (MIC 3.9 µg/mL); nitro substitution shifts selectivity from antifungal (MIC 0.9 µg/mL for benzylidene vs. C. tenuis) toward antibacterial dominance |
| Conditions | Serial dilution method against M. luteum and C. tenuis; 5-chloropyridine-1,2,4-triazole-3-thione-hydrazone scaffold |
Why This Matters
The 3-nitrobenzylidene group in the target compound is predicted to confer a similarly favorable antibacterial selectivity profile, making it a rational choice when Gram-positive antibacterial screening (especially against mycobacterial strains) is prioritized over broad-spectrum antifungal applications.
- [1] Kryshchyshyn-Dylevych, A.; Lesyk, R.; et al. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Biomolecules 2024, 14(11). (Compound 10, 2-nitrobenzylidene: MIC 3.9 µg/mL against M. luteum; Compound 7, benzylidene: MIC 0.9 µg/mL against C. tenuis.) View Source
